3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid
CAS No.: 571158-84-4
Cat. No.: VC4936630
Molecular Formula: C17H16F3NO4S
Molecular Weight: 387.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 571158-84-4 |
|---|---|
| Molecular Formula | C17H16F3NO4S |
| Molecular Weight | 387.37 |
| IUPAC Name | 3-(4-methyl-N-[3-(trifluoromethyl)phenyl]sulfonylanilino)propanoic acid |
| Standard InChI | InChI=1S/C17H16F3NO4S/c1-12-5-7-14(8-6-12)21(10-9-16(22)23)26(24,25)15-4-2-3-13(11-15)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,22,23) |
| Standard InChI Key | WVDLZZKKFXTBSX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central sulfonamide group (-SO₂NH-) bridging a 4-methylphenyl ring and a 3-(trifluoromethyl)phenyl moiety, with a propanoic acid side chain extending from the nitrogen atom. This arrangement creates a planar, amphiphilic structure that enhances both solubility and target interaction potential .
The IUPAC name, 3-(4-methyl-N-[3-(trifluoromethyl)phenyl]sulfonylanilino)propanoic acid, precisely reflects its connectivity:
-
4-methylphenyl group: Provides hydrophobic character for membrane permeability
-
3-(trifluoromethyl)benzenesulfonamide: Contributes electron-withdrawing effects and metabolic stability
-
Propanoic acid terminus: Enables hydrogen bonding and salt bridge formation with biological targets
Spectroscopic Characterization
Advanced analytical techniques confirm the compound's structure and purity:
| Technique | Key Observations | Significance |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 7.2–8.1 (m, 8H aromatic) | Confirms methyl group and aromatic protons |
| ¹³C NMR | 172.5 ppm (COOH), 122.5 ppm (CF₃) | Verifies carboxylic acid and trifluoromethyl groups |
| IR | 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) | Identifies sulfonamide and carboxylate |
| Mass Spec | m/z 387.1 [M+H]⁺ | Validates molecular weight |
These spectral signatures align with computational predictions from density functional theory (DFT) calculations .
Synthesis and Manufacturing
Reaction Pathway
Industrial synthesis follows a three-step protocol:
-
Sulfonylation: 4-Methylaniline reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane under N₂ atmosphere, yielding N-(4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide.
-
Alkylation: The intermediate undergoes nucleophilic substitution with ethyl acrylate in DMF, forming the propanoate ester.
-
Saponification: Ester hydrolysis using NaOH/EtOH produces the final carboxylic acid derivative.
Process Optimization
Key parameters influencing synthesis efficiency:
-
Temperature control during sulfonylation (0–5°C prevents di-sulfonation byproducts)
-
Stoichiometric ratio of 1:1.2 (amine:sulfonyl chloride) maximizes conversion
-
Phase-transfer catalysis (tetrabutylammonium bromide) enhances alkylation kinetics
Pharmacological Profile
Anti-Inflammatory Mechanisms
In vitro assays demonstrate potent inhibition of 5-lipoxygenase (5-LOX) with IC₅₀ = 0.78 μM, surpassing zileuton (IC₅₀ = 1.2 μM). The trifluoromethyl group induces:
-
Electron withdrawal: Stabilizes enzyme-inhibitor complexes through dipole interactions
-
Hydrophobic packing: Fills the 5-LOX substrate channel (Leu⁴⁰⁷, Phe⁴¹⁰ residues)
| Model System | Effect Size vs Control | p-value |
|---|---|---|
| RAW264.7 macrophages | 68% TNF-α reduction | <0.001 |
| Carrageenan edema | 54% paw volume decrease | 0.003 |
Metabolic Stability
Hepatic microsome studies (human, rat) reveal:
-
Half-life: 142 min (human), 89 min (rat)
-
Major metabolites: Glucuronidated carboxylic acid (Phase II), demethylated sulfonamide (Phase I)
CYP450 inhibition screening shows negligible effects on CYP3A4/2D6 (<15% at 10 μM), suggesting low drug-drug interaction risk .
Computational Modeling
Molecular Dynamics Simulations
All-atom MD simulations (100 ns, CHARMM36 force field) reveal:
-
Stable binding to 5-LOX (RMSD < 1.8 Å)
-
Salt bridge persistence: Arg¹⁰³ (enzyme) ↔ COO⁻ (ligand) – 94% simulation time
-
π-Stacking: Trp⁷⁵ (enzyme) ↔ trifluoromethylphenyl (ligand)
QSAR Relationships
Quantitative structure-activity relationship analysis of 42 analogs identifies critical descriptors:
-
Hammett σ constant (R² = 0.87): Electron-withdrawing groups enhance potency
-
Molecular lipophilicity (clogP 2.1–3.4 optimal)
-
Polar surface area (<90 Ų for blood-brain barrier penetration)
Comparative Analysis With Structural Analogs
The compound exhibits distinct advantages over related sulfonamides:
| Parameter | 3-[N-(4-methylphenyl)...propanoic acid | Celecoxib | DUP-697 |
|---|---|---|---|
| 5-LOX IC₅₀ | 0.78 μM | 12.4 μM | 1.2 μM |
| COX-2 selectivity | 38-fold | 375-fold | 120-fold |
| Plasma protein binding | 89% | 97% | 92% |
Notably, its balanced COX-2/5-LOX inhibition (SI = 1.4) may reduce cardiovascular risks associated with selective COX-2 inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume